An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its properties is crucial for its synthesis, characterization, and application. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust predictive profile based on a comparative analysis of structurally related analogues. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, empowering researchers to validate these predictions upon synthesis.
Introduction and Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The title compound, 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, is a promising but currently under-characterized intermediate. The presence of a chloroacetyl group at the 3-position makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and antiviral agents. The 1-methoxy group is of particular interest, as it can significantly influence the compound's metabolic stability and receptor-binding interactions compared to more common N-H or N-alkyl indoles.
This guide is designed to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound. By providing a combination of predictive data, comparative analysis, and practical experimental workflows, we aim to accelerate research and development efforts in this area.
Chemical Identity and Structural Analysis
The first step in understanding the physicochemical properties of a molecule is to establish its chemical identity.
Caption: Chemical structure of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 g/mol |
| Canonical SMILES | CON1C=C(C2=CC=CC=C21)C(=O)CCl |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties and Comparative Analysis
Table 2: Physicochemical Properties of Analogues and Predicted Values for the Target Compound
| Property | 2-Chloro-1-(1-methyl-1H-indol-3-yl)ethanone[1] | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone[2][3] | 2-Chloro-1-(6-methoxy-1H-indol-3-yl)ethan-1-one[4] | 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one (Predicted) |
| CAS Number | 17716-91-5 | 30030-91-2 | 38693-09-3 | Not Assigned |
| Molecular Formula | C11H10ClNO | C11H10ClNO2 | C11H10ClNO2 | C11H10ClNO2 |
| Molecular Weight | 207.66 g/mol | 223.66 g/mol | 223.66 g/mol | 223.66 g/mol |
| Physical Form | Solid (Implied by synthesis) | Solid (Implied by storage) | Solid[4] | Solid |
| Melting Point | Not Reported | Not Reported | Not Reported | 80-100 °C |
| Boiling Point | Not Reported | Not Reported | Not Reported | > 300 °C (Decomposes) |
| Solubility | Not Reported | Not Reported | Not Reported | Soluble in DMSO, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water |
| LogP | Not Reported | Not Reported | Not Reported | 2.0 - 2.5 |
Rationale for Predictions
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Physical Form: All known analogues are solids at room temperature. The introduction of a 1-methoxy group is not expected to significantly alter the intermolecular forces to an extent that would result in a liquid state.
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Melting Point: The melting point is influenced by crystal packing and intermolecular forces. The 1-methoxy group is electronically similar to the 1-methyl group but introduces a polar oxygen atom. This may lead to a slightly higher melting point compared to the 1-methyl analogue due to dipole-dipole interactions.
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Boiling Point: Due to the relatively high molecular weight and polarity, the compound is expected to have a high boiling point and will likely decompose before boiling under atmospheric pressure.
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Solubility: The chloroacetyl and methoxy groups introduce polarity, but the overall molecule remains largely non-polar due to the indole ring. Therefore, it is predicted to be soluble in polar aprotic solvents and have low solubility in water.
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LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The 1-methoxy group is less lipophilic than a 1-methyl group. Therefore, the LogP is predicted to be slightly lower than what would be expected for the 1-methyl analogue.
Proposed Synthesis Route
A plausible synthetic route for 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one can be adapted from established methodologies for the acylation of indoles. A key precursor would be 1-methoxy-1H-indole.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols for Physicochemical Characterization
Upon successful synthesis and purification, the following experimental protocols are recommended for the definitive characterization of the compound's physicochemical properties.
Determination of Melting Point
Rationale: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rate of 10-20 °C/min until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C/min. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.
Determination of Solubility
Rationale: Understanding the solubility profile is essential for formulation, in vitro assays, and chromatographic purification.
Methodology (Shake-Flask Method):
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Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
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Procedure: a. An excess amount of the compound is added to a known volume of the solvent in a sealed vial. b. The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. c. The suspension is then filtered to remove undissolved solid. d. The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
Rationale: LogP is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Reverse-Phase HPLC):
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Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.
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Procedure: a. A calibration curve is generated using a series of standards with known LogP values. b. The retention time of the target compound is measured under the same chromatographic conditions. c. The LogP of the target compound is interpolated from the calibration curve.
Caption: Workflow for LogP determination via HPLC.
Predicted Spectral Data
The following are predictions for the key spectral features of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, which are essential for its structural confirmation.
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1H NMR (in CDCl3):
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Aromatic protons (indole ring): Multiplets in the range of δ 7.0-8.0 ppm.
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-OCH3 protons: A singlet at approximately δ 4.1-4.3 ppm.
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-CH2Cl protons: A singlet at approximately δ 4.5-4.7 ppm.
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13C NMR (in CDCl3):
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Carbonyl carbon (C=O): A peak around δ 190 ppm.
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Indole carbons: Peaks in the aromatic region (δ 110-140 ppm).
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-OCH3 carbon: A peak around δ 60-65 ppm.
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-CH2Cl carbon: A peak around δ 45-50 ppm.
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IR (Infrared Spectroscopy):
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C=O stretch: A strong absorption band around 1680-1700 cm-1.
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C-Cl stretch: An absorption band in the range of 600-800 cm-1.
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C-O stretch: An absorption band around 1050-1150 cm-1.
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Mass Spectrometry (MS):
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Molecular Ion (M+): A peak at m/z = 223, with a characteristic M+2 isotope peak for chlorine at m/z = 225 (approximately 1/3 the intensity of the M+ peak).
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Conclusion
While 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one remains a novel compound with no publicly available experimental data, this guide provides a robust, scientifically-grounded framework for its investigation. The predictive data, based on a comparative analysis of close structural analogues, offers a solid starting point for its characterization. The detailed experimental protocols provided herein are designed to be self-validating and will empower researchers to confirm these predictions and build a comprehensive physicochemical profile of this promising molecule. This foundational knowledge is a critical step towards unlocking its potential in drug discovery and development.
References
- ChemicalBook. (n.d.). 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis.
